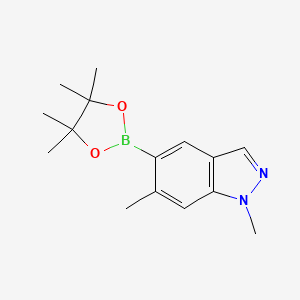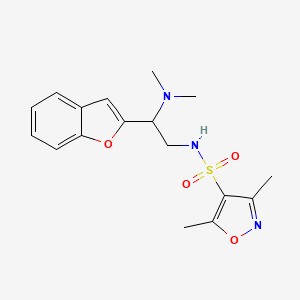
2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate” is an organic compound, likely used in research or industry . It contains functional groups such as an amine, a ketone, and a carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by its functional groups .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Applications De Recherche Scientifique
Synthesis and Derivative Formation
A study by El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives, demonstrating the chemical's utility in enhancing yield and purity in the synthesis of complex organic compounds. The synthesized derivatives were characterized using various analytical techniques, indicating the chemical's versatility in derivative formation and its potential in medicinal chemistry and materials science (El‐Faham et al., 2013).
Heterocyclic Compound Synthesis
Karcı and Demirçalı (2006) developed efficient methods for synthesizing phenylazopyrimidone dyes, demonstrating the compound's role in creating novel dyes with potential applications in the dyeing industry and materials science. This research opens avenues for the development of new materials with specific optical properties (Karcı & Demirçalı, 2006).
Catalysis and Green Chemistry
Maleki and Ashrafi (2014) reported the use of NH4H2PO4/Al2O3 as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the role of such compounds in facilitating green and efficient chemical reactions. The study highlights the importance of novel catalysts in organic synthesis, contributing to the development of more sustainable chemical processes (Maleki & Ashrafi, 2014).
Antitumor Evaluation
Shams et al. (2010) explored the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, investigating their antitumor activities. This research indicates the potential medical applications of compounds related to "2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate" in developing new anticancer drugs, demonstrating the compound's relevance in pharmaceutical research (Shams et al., 2010).
Fluorescent and Colorimetric Sensors
Ruan et al. (2011) utilized a derivative of 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) for developing a selective fluorescent and colorimetric sensor for Hg2+, showcasing the chemical's utility in environmental monitoring and analytical chemistry. This study highlights the potential of such compounds in developing sensitive detection systems for heavy metals (Ruan et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-cyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13(15-7-3-2-4-8-15)20-17(21)12-23-18(22)16-9-5-6-14(10-16)11-19/h2-10,13H,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDHCIMSAYXVLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-((1-phenylethyl)amino)ethyl 3-cyanobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)
![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)

![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)




![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)